molecular formula C10H18N2O2 B8406260 4-Oxo-piperidine-1-carboxylic acid diethylamide

4-Oxo-piperidine-1-carboxylic acid diethylamide

Cat. No. B8406260
M. Wt: 198.26 g/mol
InChI Key: MSYQWEICFZWBCP-UHFFFAOYSA-N
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Description

4-Oxo-piperidine-1-carboxylic acid diethylamide is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Oxo-piperidine-1-carboxylic acid diethylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Oxo-piperidine-1-carboxylic acid diethylamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Oxo-piperidine-1-carboxylic acid diethylamide

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

N,N-diethyl-4-oxopiperidine-1-carboxamide

InChI

InChI=1S/C10H18N2O2/c1-3-11(4-2)10(14)12-7-5-9(13)6-8-12/h3-8H2,1-2H3

InChI Key

MSYQWEICFZWBCP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)N1CCC(=O)CC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of piperidin-4-one in DMF was added triethylamine (1.5 eq.) N,N-diethylacetamide chloride (1.5 eq.). The resulting solution was stirred at room temperature for 5 hours or until completion observed by TLC. The solvent was evaporated and the residue was partitioned in H2O and EtOAc. The aqueous layer was extracted with EtOAc and the combined organic layers were dried over Na2SO4 and concentrated. The crude product was purified by a CombiFlash chromatography system using silica gel cartridge and CH2Cl2/MeOH gradient eluent to afford 4-oxo-piperidine-1-carboxylic acid diethylamide, which was subsequently reacted with 3-hydroxybenzaldehyde (2.5 eq.) in acetic acid (99.7%) and purged with HCl gas (0.5-1 h). After stirring at room temperature for 3 hours, the solvent was evaporated and the crude was purified by a Combiflash chromatography system with hexanes/EtOAc as eluent, followed by crystallization from MeOH, to afford Compound 12 as a yellow crystalline solid.
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Synthesis routes and methods II

Procedure details

To a solution of piperidin-4-one in DMF was added triethylamine (1.5 eq.) and N,N-diethylacetamide chloride (1.5 eq.). The resulting solution was stirred at room temperature for 5 hours or until completion observed by TLC. The solvent was evaporated and the residue was partitioned in H2O and EtOAc. The aqueous layer was extracted with EtOAc and the combined organic layers were dried over Na2SO4 and concentrated. The crude product was purified by a CombiFlash chromatography system using silica gel cartridge and CH2Cl2/MeOH gradient eluent to afford 4-oxo-piperidine-1-carboxylic acid diethylamide, which was subsequently reacted with 3-hydroxybenzaldehyde (2.5 eq.) in acetic acid (99.7%) and purged with HCl gas (0.5-1 h). After stirring at room temperature for 3 hours, the solvent was evaporated and the crude was purified by a Combiflash chromatography system with hexanes/EtOAc as eluent, followed by crystallization from MeOH, to afford Compound 12 as a yellow crystalline solid.
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